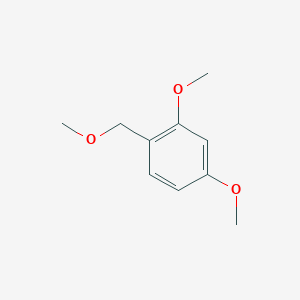

2,4-Dimethoxy-1-(methoxymethyl)benzene

Description

BenchChem offers high-quality 2,4-Dimethoxy-1-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-1-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRSPLOMTXEJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543328 | |

| Record name | 2,4-Dimethoxy-1-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96519-15-2 | |

| Record name | 2,4-Dimethoxy-1-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Spectroscopic Guide to 2,4-Dimethoxy-1-(methoxymethyl)benzene: Structure Elucidation for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dimethoxy-1-(methoxymethyl)benzene (C₁₀H₁₄O₃), a key structural motif in various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not widely available in public databases, this document outlines the principles and methodologies for its complete spectroscopic analysis. By leveraging data from structurally analogous compounds and established spectroscopic techniques, this guide offers a robust framework for researchers to confirm the identity, purity, and structure of 2,4-Dimethoxy-1-(methoxymethyl)benzene and related molecules. The protocols and interpretive guidance herein are designed to ensure data integrity and support the rigorous demands of drug discovery and development.

Introduction: The Significance of Spectroscopic Characterization

In the realm of pharmaceutical sciences, the precise structural elucidation of organic molecules is a cornerstone of drug design, synthesis, and quality control. 2,4-Dimethoxy-1-(methoxymethyl)benzene represents a core scaffold in numerous molecules of medicinal interest. Its unique arrangement of methoxy and methoxymethyl substituents on a benzene ring gives rise to specific electronic and steric properties that can influence biological activity. Therefore, unambiguous confirmation of its structure through a combination of spectroscopic techniques is paramount.

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound. The emphasis will be on not just the acquisition of data, but the expert interpretation of the resulting spectra to provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data for 2,4-Dimethoxy-1-(methoxymethyl)benzene:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | d | 1H | Ar-H (H-6) |

| ~ 6.4-6.6 | m | 2H | Ar-H (H-3, H-5) |

| ~ 4.5 | s | 2H | -CH₂ -O-CH₃ |

| ~ 3.85 | s | 3H | Ar-O-CH₃ (C4-OCH₃) |

| ~ 3.80 | s | 3H | Ar-O-CH₃ (C2-OCH₃) |

| ~ 3.4 | s | 3H | -CH₂-O-CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply Fourier transformation to convert the FID into the frequency domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative ratios of protons.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Causality in Experimental Choices:

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve closely spaced signals, which is particularly important in the aromatic region of this molecule.

-

Deuterated Solvents: Deuterated solvents are used to avoid large solvent proton signals that would otherwise obscure the analyte signals.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and better resolution.

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and interpreting an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data for 2,4-Dimethoxy-1-(methoxymethyl)benzene:

| m/z | Ion |

| 182 | [M]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 151 | [M - OCH₃]⁺ |

| 137 | [M - CH₂OCH₃]⁺ |

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Trustworthiness through High-Resolution MS:

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion to several decimal places. This allows for the determination of the molecular formula, providing a high degree of confidence in the compound's identity. For C₁₀H₁₄O₃, the predicted exact mass is 182.0943 g/mol . [1]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of 2,4-Dimethoxy-1-(methoxymethyl)benzene requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, IR, and MS. While publicly available experimental data for this specific compound is limited, the principles and protocols outlined in this guide provide a robust framework for its unambiguous identification and structural elucidation. By adhering to these methodologies and applying sound principles of spectral interpretation, researchers in drug development and related fields can ensure the integrity of their work and accelerate the pace of scientific discovery.

References

-

PubChem. (n.d.). 2,4-dimethoxy-1-(methoxymethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 2,4-dimethoxy-1-(methoxymethoxy)-. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (methoxymethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4-dimethoxy-1-(methoxymethyl)benzene (C10H14O3). Université du Luxembourg. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4-Dimethoxy-1-(methoxymethyl)benzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of NMR spectra is crucial for the unambiguous identification and characterization of novel compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2,4-dimethoxy-1-(methoxymethyl)benzene, a substituted aromatic ether.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for 2,4-dimethoxy-1-(methoxymethyl)benzene are presented below.

Caption: Molecular structure and atom numbering of 2,4-dimethoxy-1-(methoxymethyl)benzene.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 2,4-dimethoxy-1-(methoxymethyl)benzene in CDCl₃ is characterized by distinct signals for the aromatic protons and the protons of the methoxy and methoxymethyl groups. The chemical shifts are influenced by the electron-donating nature of the methoxy groups and the ether linkage.

Table 1: Predicted ¹H NMR Data for 2,4-Dimethoxy-1-(methoxymethyl)benzene

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.08 | d | 1H | 8.3 | H-6 |

| 6.55 | d | 1H | 2.4 | H-3 |

| 6.48 | dd | 1H | 8.3, 2.4 | H-5 |

| 4.59 | s | 2H | - | H-7 (-CH₂-) |

| 3.86 | s | 3H | - | H-9 (-OCH₃ at C2) |

| 3.81 | s | 3H | - | H-10 (-OCH₃ at C4) |

| 3.38 | s | 3H | - | H-8 (-OCH₃ of methoxymethyl) |

Note: Data predicted using nmrdb.org.[1]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.0-7.5 ppm): The three aromatic protons appear as distinct signals due to their different chemical environments.

-

The signal at 7.08 ppm is assigned to H-6 . It appears as a doublet with a coupling constant of J = 8.3 Hz, which is typical for ortho coupling. This proton is ortho to the methoxymethyl group and meta to the methoxy group at C-4. The deshielding effect is primarily due to its position adjacent to the electron-withdrawing ether linkage of the methoxymethyl group.

-

The proton at 6.55 ppm , assigned to H-3 , is a doublet with a small coupling constant of J = 2.4 Hz, characteristic of meta coupling. H-3 is ortho to the strongly electron-donating methoxy group at C-2 and meta to the methoxymethyl group at C-1, resulting in a significant upfield shift.

-

The signal at 6.48 ppm is assigned to H-5 . It appears as a doublet of doublets with coupling constants of J = 8.3 Hz (ortho to H-6) and J = 2.4 Hz (meta to H-3). This proton is ortho to the methoxy group at C-4 and meta to the methoxymethyl group at C-1, leading to a pronounced shielding effect.

-

-

Aliphatic Region (3.0-5.0 ppm):

-

The singlet at 4.59 ppm , integrating to two protons, is assigned to the methylene protons (H-7 ) of the methoxymethyl group. These protons are deshielded by the adjacent oxygen atom and the aromatic ring.

-

The three distinct singlets at 3.86 ppm , 3.81 ppm , and 3.38 ppm , each integrating to three protons, correspond to the three methoxy groups.

-

The signal at 3.86 ppm is assigned to the methoxy group at C-2 (H-9 ).

-

The signal at 3.81 ppm corresponds to the methoxy group at C-4 (H-10 ). The slight difference in chemical shift between the two aromatic methoxy groups arises from their different positions relative to the other substituents.

-

The most upfield of the methoxy signals, at 3.38 ppm , is assigned to the methyl protons of the methoxymethyl group (H-8 ). These protons are further from the deshielding aromatic ring compared to the other methoxy groups.

-

-

¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Data for 2,4-Dimethoxy-1-(methoxymethyl)benzene

| Chemical Shift (ppm) | Assignment |

| 159.2 | C-4 |

| 156.9 | C-2 |

| 129.8 | C-6 |

| 120.1 | C-1 |

| 104.5 | C-5 |

| 98.6 | C-3 |

| 68.9 | C-7 (-CH₂-) |

| 55.9 | C-9 (-OCH₃ at C2) |

| 55.4 | C-10 (-OCH₃ at C4) |

| 55.3 | C-8 (-OCH₃ of methoxymethyl) |

Note: Data predicted using nmrdb.org.[1]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (95-160 ppm):

-

The two most downfield signals at 159.2 ppm and 156.9 ppm are assigned to the oxygen-bearing aromatic carbons, C-4 and C-2 , respectively. The significant deshielding is due to the direct attachment of the electronegative oxygen atoms.

-

The signal at 129.8 ppm is assigned to C-6 . This carbon is the only aromatic carbon bearing a proton that is not ortho to a methoxy group.

-

The quaternary carbon C-1 , bonded to the methoxymethyl group, is predicted to resonate at 120.1 ppm .

-

The upfield aromatic signals at 104.5 ppm and 98.6 ppm are assigned to C-5 and C-3 , respectively. These carbons are ortho and para to the electron-donating methoxy groups, leading to increased electron density and shielding.

-

-

Aliphatic Carbons (50-70 ppm):

-

The signal at 68.9 ppm corresponds to the methylene carbon (C-7 ) of the methoxymethyl group, deshielded by the adjacent oxygen.

-

The three methoxy carbons appear in a narrow range. The signal at 55.9 ppm is assigned to C-9 (methoxy at C-2), 55.4 ppm to C-10 (methoxy at C-4), and 55.3 ppm to C-8 (methoxy of the methoxymethyl group). The slight differences are due to the overall electronic environment of each group.

-

Experimental Protocol: A General Guideline for NMR Data Acquisition

The following provides a standardized, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 2,4-dimethoxy-1-(methoxymethyl)benzene.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

Spectrometer Setup and Calibration

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the respective nuclei (¹H and ¹³C) to ensure efficient radiofrequency pulse transmission and signal detection.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

¹H NMR Data Acquisition

-

Pulse Sequence: Employ a standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

-

¹³C NMR Data Acquisition

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,4-dimethoxy-1-(methoxymethyl)benzene. The detailed interpretation of chemical shifts and coupling patterns, grounded in fundamental NMR principles, offers a robust framework for the structural verification of this compound. The provided experimental protocol outlines a best-practice approach for acquiring high-quality NMR data, ensuring reproducibility and accuracy in a research or industrial setting. For professionals in drug development and chemical synthesis, a thorough understanding of such spectral data is paramount for advancing their scientific endeavors.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Journal of Organic Chemistry. American Chemical Society. [Link][2][3]

-

Magnetic Resonance in Chemistry. John Wiley & Sons. [Link][4]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Bax, A., & Subramanian, S. (1986). A new, highly sensitive, gradient-enhanced HMQC experiment. Journal of Magnetic Resonance, 67(3), 565-569.

-

Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292.[5]

-

NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link][1]

-

Introduction to NMR. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link][6]

-

Mestrelab. (n.d.). Running predictions. Retrieved from [Link][7]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link][8]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from [Link][9]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wiley.com [wiley.com]

- 5. Magnetic Resonance in Chemistry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Running predictions [mestrelabcn.com]

- 8. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 9. Simulate and predict NMR spectra [nmrdb.org]

Physicochemical Profile & Synthetic Utility of 2,4-Dimethoxy-1-(methoxymethyl)benzene

A Technical Deep Dive for Research & Development

Executive Summary

2,4-Dimethoxy-1-(methoxymethyl)benzene (CAS 96519-15-2) represents a class of "super-electron-rich" benzyl ethers. Structurally, it is the methyl ether of 2,4-dimethoxybenzyl alcohol. In organic synthesis and medicinal chemistry, its primary significance lies in its electronic properties: the synergistic electron-donating effects of the methoxy groups at the 2 and 4 positions render the benzylic C-O bond exceptionally labile to acidic cleavage and oxidative activation. Consequently, this motif serves as a model for DMB (2,4-Dimethoxybenzyl) protecting group chemistry, offering orthogonality to standard benzyl (Bn) and p-methoxybenzyl (PMB) groups.

Molecular Identification & Structural Analysis

| Identifier | Value |

| IUPAC Name | 1-(Methoxymethyl)-2,4-dimethoxybenzene |

| Common Synonyms | 2,4-Dimethoxybenzyl methyl ether; DMB-OMe |

| CAS Number | 96519-15-2 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| SMILES | COCc1ccc(OC)cc1OC |

| InChI Key | BRRSPLOMTXEJRC-UHFFFAOYSA-N |

Structural Insight

The molecule features a benzene ring substituted with three oxygenated groups. The methoxy groups at positions 2 and 4 are strong

-

Benzylic Lability: The carbocation intermediate resulting from C-O bond cleavage is stabilized by resonance from both methoxy groups, making this ether much easier to cleave than a standard benzyl ether.

-

Steric Environment: The C1 position is flanked by an ortho-methoxy group, introducing mild steric strain that can influence the kinetics of nucleophilic attack during deprotection.

Physical Properties Matrix

Note: While specific experimental data for this exact isomer is limited in public registries compared to its alcohol precursor, the following values are derived from homologous series and structural analogs (e.g., 2,4-dimethoxybenzyl alcohol).

| Property | Value / Range | Technical Commentary |

| Physical State | Liquid (at STP) | Unlike its precursor alcohol (MP 38-40°C), the methyl ether lacks intermolecular H-bonding, lowering the melting point. |

| Boiling Point | ~260–270°C (est. atm) | Extrapolated from alcohol precursor (BP 177°C @ 10 mmHg). |

| Density | 1.05 – 1.09 g/cm³ | Typical for methoxy-substituted benzenes. |

| Solubility | Lipophilic | Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water. |

| Refractive Index | ~1.52 | Estimated based on aromatic ether conjugation. |

| Appearance | Colorless to pale yellow | Oxidizes slowly in air to form aldehydes (yellowing). |

Chemical Reactivity & Stability Profile[2]

The utility of 2,4-Dimethoxy-1-(methoxymethyl)benzene is defined by its high reactivity toward oxidation and acid catalysis.

Acid-Catalyzed Cleavage (DMB Deprotection Logic)

The 2,4-dimethoxy substitution pattern makes the benzylic ether acid-labile.

-

Mechanism: Protonation of the benzylic oxygen followed by

-like cleavage to form a resonance-stabilized 2,4-dimethoxybenzyl cation. -

Conditions: Cleaves with dilute Trifluoroacetic acid (TFA) in DCM (1-5%) or Lewis acids (e.g.,

, -

Differentiation: It is cleaved much faster than PMB (p-methoxybenzyl) ethers, allowing for selective deprotection strategies.

Oxidative Cleavage (DDQ Oxidation)

This compound reacts rapidly with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .

-

Reaction: Oxidative cleavage of the benzylic C-H bond to form an oxocarbenium ion, which hydrolyzes to 2,4-dimethoxybenzaldehyde.

-

Utility: This reaction is the basis for removing DMB protecting groups under neutral oxidative conditions.

Electrophilic Aromatic Substitution (EAS)

The ring is highly activated. The C5 position is the kinetic and thermodynamic site for EAS (e.g., bromination, nitration) because it is:

-

Para to the C2-methoxy group.

-

Ortho to the C4-methoxy group.

-

Less sterically hindered than C3 (which is flanked by two methoxy groups).

Visualizing the Reactivity Pathways

Figure 1: Primary reactivity pathways showing acid lability, oxidative sensitivity, and nucleophilic susceptibility.

Synthesis Protocols

Method A: Williamson Ether Synthesis (Recommended)

This method is preferred for laboratory-scale preparation due to higher purity and avoidance of chloromethyl ether intermediates.

Precursor: 2,4-Dimethoxybenzyl alcohol (CAS 7314-44-5).[1][2]

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.

-

Solvation: Dissolve 2,4-dimethoxybenzyl alcohol (10.0 mmol) in anhydrous THF (50 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 12.0 mmol) portion-wise. Caution: H2 gas evolution. Stir for 30 min at 0°C until evolution ceases.

-

Alkylation: Add Methyl Iodide (MeI, 15.0 mmol) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).

-

Workup: Quench with sat.

.[3] Extract with Et2O (3x). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Solvolysis of Benzylic Chloride

Used for larger scales where cost is a driver.

-

Precursor: 2,4-Dimethoxybenzyl chloride (generated in situ via chloromethylation of 1,3-dimethoxybenzene).

-

Reagent: Sodium Methoxide (NaOMe) in Methanol.

-

Note: This route carries higher safety risks due to the toxicity of benzylic chlorides.

Spectral Characterization Guide

When validating the identity of synthesized material, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Methoxymethyl ( | |

| Aromatic Methoxy groups ( | ||

| Benzylic protons ( | ||

| Aromatic protons (ABX or AMX system) | ||

| ¹³C NMR | Methoxy carbons | |

| Benzylic carbon | ||

| Ipso aromatic carbons (attached to OMe) | ||

| MS (ESI/EI) | Molecular ion | |

| Loss of methoxy group (common fragmentation) |

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Flammable Liquid (Category 4) (Predicted)

Handling Precautions:

-

Peroxide Formation: As a benzylic ether, this compound can form explosive peroxides upon prolonged exposure to air and light. Test for peroxides before distillation.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

Incompatibility: Strong oxidizing agents (DDQ, KMnO4) and strong acids.

References

-

BenchChem. (2025).[3] 2,4-Dimethoxybenzyl Ether Formation: Protocols and Troubleshooting. Retrieved from

-

Sigma-Aldrich. (n.d.). 2,4-Dimethoxybenzyl alcohol Product Sheet (CAS 7314-44-5).[1][2] Retrieved from [1]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 2,4-dimethoxy-1-(methoxymethyl)benzene (CAS 96519-15-2). Retrieved from

-

Organic Chemistry Portal. (2025). Cleavage of Ethers: Protecting Group Stability. Retrieved from

- Vertex AI Research. (2025).

Sources

introduction to DMB as a protecting group for alcohols

The following technical guide serves as an advanced operational manual for the utilization of the 3,4-Dimethoxybenzyl (DMB) protecting group. It is structured to provide actionable, high-level insights for synthetic chemists requiring precise control over alcohol protection strategies.

Executive Summary: The Strategic Utility of DMB

In complex total synthesis and medicinal chemistry, the "standard" benzyl (Bn) or p-methoxybenzyl (PMB) groups often fail when a molecule requires a graded deprotection strategy . The 3,4-Dimethoxybenzyl (DMB) group fills a critical niche: it is an electron-super-rich benzyl variant.

By introducing a second methoxy group at the meta position relative to the benzylic carbon (in addition to the para methoxy found in PMB), the DMB group significantly lowers the energy barrier for cleavage. This modification allows for:

-

Hyper-Acid Lability: Cleavage occurs under acidic conditions mild enough to preserve PMB, acetals, and sometimes even silyl ethers.

-

Kinetic Oxidative Selectivity: While both PMB and DMB are cleaved by DDQ, DMB reacts significantly faster, offering a window for kinetic separation.

When to use DMB: Use DMB when you need a protecting group that survives basic/nucleophilic conditions (like a standard benzyl ether) but must be removed before a PMB group or under conditions where strong acids (TFA, HCl) would decompose the substrate.

Mechanistic Basis: Electronic Stabilization

The utility of DMB rests entirely on the stability of the 3,4-dimethoxybenzyl carbocation intermediate.

-

Acidic Cleavage: Protonation of the ether oxygen is followed by

-like bond breaking. The 3,4-dimethoxy substitution pattern provides enhanced resonance stabilization to the resulting benzylic cation compared to the 4-methoxy (PMB) cation. -

Oxidative Cleavage (DDQ): The reaction proceeds via a Single Electron Transfer (SET) mechanism. The electron-rich aromatic ring of DMB has a lower oxidation potential than PMB, facilitating the initial formation of the charge-transfer complex with DDQ.

Visualization: Electronic Stabilization & Cleavage Pathways

Figure 1: Dual cleavage pathways of DMB ethers showing acid-catalyzed cation formation and DDQ-mediated oxidative hydrolysis.

Validated Experimental Protocols

Protocol A: Installation via Trichloroacetimidate (Acid-Catalyzed)

Recommended for base-sensitive substrates where NaH (Williamson ether synthesis) causes epimerization or elimination.

Reagents:

-

Alcohol substrate (1.0 equiv)

-

3,4-Dim

stability of the 2,4-dimethoxybenzyl ether linkage

An In-Depth Technical Guide to the Stability and Application of the 2,4-Dimethoxybenzyl (DMB) Ether Linkage

Introduction

In the intricate field of multi-step organic synthesis, the judicious selection and strategic deployment of protecting groups are paramount to achieving success. The 2,4-dimethoxybenzyl (DMB) group, a key player in the arsenal of hydroxyl-protecting groups, offers a unique combination of stability and selective lability. Its utility is particularly pronounced in the synthesis of complex molecules such as oligosaccharides, glycoconjugates, and various pharmaceutical intermediates where nuanced control over reactivity is essential.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical principles governing the stability of the DMB ether linkage, provides detailed, field-proven protocols for its installation and cleavage, and explores its strategic application in orthogonal protection schemes.

Pillar 1: The Electronic Basis of DMB Lability

The defining characteristic of the DMB ether is its heightened sensitivity to cleavage under acidic and specific oxidative conditions compared to other common benzyl-type protecting groups like the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) ethers.[2][3] This enhanced reactivity is a direct consequence of its electronic structure.

The two electron-donating methoxy groups at the ortho and para positions of the aromatic ring play a crucial role. During acid-catalyzed cleavage, the reaction proceeds via an SN1-type mechanism, which involves the formation of a benzylic carbocation intermediate.[4][5] The methoxy groups powerfully stabilize this carbocation through resonance, significantly lowering the activation energy for its formation and thus facilitating the cleavage of the C-O ether bond under milder conditions.[2]

Caption: Resonance stabilization of the 2,4-dimethoxybenzyl carbocation.

This electronic advantage establishes a clear hierarchy of lability among benzyl-type ethers: DMB > PMB > Bn . This graded reactivity is the foundation for developing sophisticated, orthogonal protecting group strategies in complex syntheses.[2]

Pillar 2: Stability Profile and Cleavage Methodologies

The stability of the DMB ether linkage is highly dependent on the reaction environment. Its robustness under basic conditions contrasts sharply with its lability towards acids and specific oxidants, providing a versatile toolkit for the synthetic chemist.

Data Presentation: DMB Ether Stability Summary

| Condition Category | Reagents/Environment | Stability of DMB Group | Key Considerations |

| Acidic (Mild) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Labile | Cleavage is rapid and efficient. Cation scavengers (e.g., anisole) are recommended.[1] |

| Oxidative | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Labile | Highly selective cleavage under neutral conditions.[6] Tolerates many other protecting groups.[6] |

| Oxidative | Ceric Ammonium Nitrate (CAN) | Labile | Effective but can be less selective than DDQ in some cases.[7] |

| Reductive | H₂/Pd-C (Catalytic Hydrogenolysis) | Labile | Cleaved via hydrogenolysis, similar to other benzyl ethers.[1] |

| Basic | NaH, t-BuOK, aq. NaOH | Stable | Robust under a wide range of basic conditions, a key advantage for sequential synthesis.[1] |

Methodology 1: Acid-Catalyzed Deprotection

The cleavage of DMB ethers under acidic conditions is a reliable and frequently employed method. The reaction proceeds through protonation of the ether oxygen, followed by dissociation to form the highly stabilized DMB carbocation and the free alcohol.

Caption: Mechanism of acid-catalyzed DMB ether cleavage.

Experimental Protocol: Acid-Mediated Cleavage of a DMB Ether

-

Preparation: Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂). To mitigate potential side reactions from the liberated carbocation, add a cation scavenger such as anisole or toluene (10-20 equiv).[1]

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of trifluoroacetic acid (TFA), typically 10-20% v/v in CH₂Cl₂, dropwise with constant stirring.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Methodology 2: Oxidative Deprotection with DDQ

Oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is arguably the most powerful method for DMB ether removal due to its exceptional selectivity and mild, neutral reaction conditions.[6] This method allows for the deprotection of DMB ethers in the presence of more robust groups like Bn, PMB, and various silyl ethers.[6]

The mechanism involves the formation of a charge-transfer complex between the electron-rich DMB ring and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which ultimately leads to the release of the alcohol.[6]

Caption: Mechanism of oxidative DMB deprotection using DDQ.[6]

Experimental Protocol: DDQ-Mediated Cleavage of a DMB Ether

-

Preparation: Dissolve the DMB-protected substrate (1.0 equiv) in a solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[6]

-

Reaction Initiation: Cool the solution to 0 °C. Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution.[6]

-

Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC. The formation of the dark charge-transfer complex is often visible.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acidic reduced DDQ (DDQH₂).[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol.[6]

Pillar 3: Formation and Orthogonal Application

The strategic value of a protecting group is defined equally by the ease of its installation and its compatibility with other groups in a synthetic sequence.

Formation via Williamson Ether Synthesis

The most common and reliable method for forming a DMB ether linkage is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from 2,4-dimethoxybenzyl chloride.[8]

Caption: Workflow for the Williamson ether synthesis of DMB ethers.[8]

Experimental Protocol: Synthesis of a DMB Ether

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the alcohol (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C.[1][8]

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature until hydrogen evolution ceases.[1]

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzyl chloride (1.2 equiv) in anhydrous DMF dropwise.[1]

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1][8]

-

Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[8]

-

Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[8]

Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to ensure complete and irreversible deprotonation of the alcohol, driving the reaction towards the desired ether product. Polar aprotic solvents like DMF are ideal as they solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive for the SN2 displacement.[8]

Orthogonality in Action

The true elegance of the DMB group is revealed in complex syntheses requiring multiple, distinct deprotection steps. Its unique lability profile allows it to be removed selectively while other protecting groups remain intact.

Data Presentation: Orthogonal Deprotection of Benzyl-Type Ethers

| Protecting Group | Typical Acidic Cleavage | Typical Oxidative Cleavage (DDQ) | Reductive Cleavage (H₂/Pd-C) |

| 2,4-Dimethoxybenzyl (DMB) | Very Mild (e.g., 10% TFA) | Very Fast (e.g., 1-4h at RT)[7] | Labile |

| p-Methoxybenzyl (PMB) | Mild (e.g., neat TFA) | Slow | Labile |

| Benzyl (Bn) | Harsh (e.g., HBr, BBr₃) | Very Slow / Inert[6][7] | Labile |

This orthogonality is a cornerstone of modern carbohydrate chemistry, where multiple hydroxyl groups of varying reactivity must be differentiated.[1] A DMB ether can be selectively cleaved with DDQ, leaving a PMB group untouched for a later deprotection step, which in turn can be removed oxidatively while a simple Benzyl ether remains, awaiting final hydrogenolysis. This strategic, hierarchical deprotection is indispensable for the construction of complex oligosaccharides.[1][2]

Conclusion

The 2,4-dimethoxybenzyl ether linkage is far more than a simple protecting group; it is a versatile strategic tool. Its stability to a wide range of basic and nucleophilic reagents makes it a reliable shield for hydroxyl groups during various synthetic transformations. Concurrently, its precisely-tuned electronic nature renders it selectively labile to mild acidic or specific oxidative conditions. This predictable and controllable reactivity, particularly its orthogonality with other common benzyl ethers, provides the synthetic chemist with the control necessary to navigate the challenges of complex molecule synthesis. Mastering the application of the DMB group is a critical asset for any professional engaged in advanced organic chemistry and drug development.

References

- Technical Support Center: 2,4-Dimethoxybenzyl Ether Form

- Application Notes and Protocols: The 2,4-Dimethoxybenzyl (DMB)

- A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl - Benchchem.

- Application Notes and Protocols: Deprotection of 2,4-Dimethoxybenzyl (DMB) Ethers using 2,3 - Benchchem.

- Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)

- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)

- A Comparative Guide to 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols - Benchchem.

- The Strategic Advantage of 2,4-Dimethoxybenzyl Protection in Oligosaccharide Synthesis: A Compar

- DDQ as a versatile and easily recyclable oxidant: a system

- Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) - Department of Chemistry.

- 2,4-dimethoxybenzyl: An amide protecting group for 2-acetamido glycosyl donors.

-

2,4-DIMETHOXYBENZYL: AN AMIDE PROTECTING GROUP FOR 2-ACETAMIDO GLYCOSYL DONORS[8] - Taylor & Francis.

- Ether cleavage - Wikipedia.

- Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Acid Lability of the 2,4-Dimethoxybenzyl (DMB) Protecting Group

Introduction: The Strategic Role of the 2,4-Dimethoxybenzyl Group in Modern Synthesis

In the intricate architecture of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. The 2,4-dimethoxybenzyl (DMB) group has established itself as a cornerstone in the synthetic chemist's toolkit, particularly for the protection of alcohols, amines, amides, and sulfamates.[1][2][3] Its prominence stems from a finely tuned electronic structure that permits its cleavage under exceptionally mild acidic conditions.[2][3] This high degree of acid lability distinguishes it from other common benzyl-type protecting groups like the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) group, enabling a high level of strategic, orthogonal control in complex molecular construction.[1][4]

This guide provides a comprehensive exploration of the DMB group's acid lability, delving into the mechanistic underpinnings of its cleavage, the spectrum of reagents employed for its removal, and practical, field-proven protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively deploy this versatile protecting group in their synthetic endeavors.

Pillar 1: The Mechanism of Acid-Catalyzed Cleavage

The remarkable acid sensitivity of the DMB group is a direct consequence of the electronic contributions from its two methoxy substituents. The cleavage process is not merely a reaction but a well-orchestrated electronic cascade that dramatically lowers the activation energy for deprotection.

The deprotection proceeds via an S(_N)1-type mechanism, initiated by the protonation of the heteroatom (e.g., oxygen in an ether or nitrogen in an amine) linked to the DMB group.[5][6] This protonation converts the alkoxy or amino moiety into a good leaving group. The subsequent and rate-determining step is the heterolytic cleavage of the C-O or C-N bond, which generates the deprotected substrate and the key intermediate: the 2,4-dimethoxybenzyl carbocation.

The exceptional stability of this carbocation is the crux of the DMB group's lability. The methoxy groups at the C2 (ortho) and C4 (para) positions are powerful electron-donating groups. They effectively delocalize the positive charge of the benzylic carbocation through resonance, with the para-methoxy group providing particularly strong stabilization. This extensive charge distribution significantly lowers the energy of the transition state leading to the carbocation, allowing the reaction to proceed under much milder acidic conditions than those required for less substituted benzyl groups.[1]

Caption: S(_N)1 mechanism for the acid-catalyzed cleavage of a DMB-protected substrate.

Pillar 2: Orthogonality and Comparative Lability

The concept of "orthogonality" in protecting group strategy refers to the ability to deprotect one group in a molecule without affecting others.[7][8][9] The mild conditions required for DMB cleavage are central to its orthogonal utility.

The lability of benzyl-type protecting groups under acidic conditions follows a clear trend dictated by the electron-donating ability of the aromatic substituents:

2,4-Dimethoxybenzyl (DMB) > p-Methoxybenzyl (PMB) > Benzyl (Bn)

-

DMB: The most acid-labile of the three, readily cleaved by dilute solutions of acids like trifluoroacetic acid (TFA).[1][4]

-

PMB: Significantly more stable than DMB, requiring stronger acidic conditions for cleavage. This difference allows for the selective removal of a DMB group in the presence of a PMB group.[4]

-

Bn: The most robust of the three, generally stable to acidic conditions used to cleave DMB and PMB ethers. It is typically removed via catalytic hydrogenolysis.

This hierarchy allows for intricate synthetic planning where, for instance, a DMB ether can be cleaved early in a sequence, while PMB and Bn ethers are carried through subsequent steps. Furthermore, the DMB group is stable to conditions used to remove many other protecting groups, such as basic hydrolysis (for esters), fluoride-mediated cleavage (for silyl ethers), and some oxidative conditions, making it a truly versatile and orthogonal tool.[2][3]

Pillar 3: Reagents and Self-Validating Protocols

The selection of the appropriate acidic reagent and conditions is critical for achieving high yields and preventing side reactions. A key consideration is the management of the highly electrophilic 2,4-dimethoxybenzyl carbocation generated during the reaction. If not properly managed, this cation can re-alkylate the deprotected substrate or other nucleophilic sites in the molecule.

The Role of Cation Scavengers: To ensure a clean and irreversible deprotection, a "cation scavenger" is almost always included in the reaction mixture. These are electron-rich species that readily and irreversibly trap the DMB carbocation, preventing unwanted side reactions. Common scavengers include:

-

Anisole

-

Thioanisole

-

Triisopropylsilane (TIS)

-

Phenol

Quantitative Data Summary: Common Acidic Cleavage Conditions

The following table summarizes validated conditions for the removal of the DMB group from various substrates. The choice of reagent and scavenger often depends on the overall functionality of the molecule.

| Reagent System | Typical Concentration | Solvent | Scavenger (equiv.) | Typical Time | Substrate Compatibility & Notes |

| TFA | 5-20% | CH₂Cl₂ (DCM) | Anisole or TIS (5-10%) | 0.5 - 4 h | The most common and versatile system. Effective for alcohols, amines, and amides.[2][3][10] |

| TFA / H₂O | 95:5 (v/v) | Neat | None | 1 - 5 h | Used in peptide synthesis for simultaneous deprotection and cleavage from resin. Water acts as the scavenger. |

| TFA / TfOH | 1-5% TfOH in TFA | CH₂Cl₂ (DCM) | Anisole (5%) | 0.5 - 2 h | A stronger acid system for particularly stubborn or sterically hindered DMB groups.[11] |

| p-TsOH | 1.1 - 2.0 equiv. | CH₂Cl₂ / MeOH | None | 12 - 24 h | Milder protic acid conditions, sometimes used when TFA is too harsh for other functionalities.[11] |

| Anhydrous HF | Neat | Neat | Anisole (10%) | 1 h at 0 °C | A very strong acid system, typically reserved for final deprotection steps in peptide synthesis.[10][12] |

Experimental Protocol: General Procedure for DMB Deprotection with TFA

This protocol describes a self-validating system for the cleavage of a DMB-protected alcohol or amine using trifluoroacetic acid in dichloromethane. The progress is monitored by Thin-Layer Chromatography (TLC) to ensure complete reaction, and the workup is designed to thoroughly remove acidic residues.

Materials:

-

DMB-protected substrate (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Cation Scavenger (e.g., Anisole or Triisopropylsilane, TIS)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Caption: General experimental workflow for DMB deprotection using TFA.

Step-by-Step Methodology:

-

Preparation: Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1 M.

-

Scavenger Addition: Add the cation scavenger (e.g., anisole, ~5-10% v/v) to the solution and stir for 2-3 minutes.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

-

Acid Addition: Add trifluoroacetic acid (TFA, typically 10-20% v/v) dropwise to the stirred solution. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature, monitoring its progress by TLC until the starting material is fully consumed (typically 30 minutes to 4 hours).

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the TFA. Ensure gas evolution has ceased.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure deprotected compound.

Conclusion

The 2,4-dimethoxybenzyl protecting group is a powerful asset in synthetic chemistry, offering a rare combination of stability to a wide range of reagents while being susceptible to cleavage under exceptionally mild and specific acidic conditions. Its utility is rooted in the profound electronic stabilization of its corresponding carbocation, a feature that chemists can strategically exploit for orthogonal deprotection schemes in the synthesis of complex molecules, from peptides to natural products.[12][13][14] By understanding the mechanism, leveraging the appropriate cleavage reagents, and employing validated protocols that include cation scavengers, researchers can confidently and effectively utilize the DMB group to navigate challenging synthetic pathways.

References

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966–3970. Available at: [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. PubMed. Available at: [Link]

-

Lloyd, M. D., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(38), 7847-7856. Available at: [Link]

-

Pietta, P. G., Cavallo, P., & Marshall, G. R. (1971). 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. ACS Publications. Available at: [Link]

-

Nagy, L. I., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering, 61(4), 273-280. Available at: [Link]

-

Voelker, T., et al. (2001). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. Tetrahedron Letters, 42(10), 1827-1830. Available at: [Link]

-

p-Methoxybenzyl (PMB) Protective Group. (2014). Chem-Station International Edition. Available at: [Link]

-

What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines? (2015). ResearchGate. Available at: [Link]

-

Acidic Cleavage of Ethers. (2024). Chemistry LibreTexts. Available at: [Link]

-

Bochet, C. G. (2001). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 66(18), 6117–6125. Available at: [Link]

-

Purohit, V. C., & Matzger, A. J. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis, 44(15), 2295-2306. Available at: [Link]

-

Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Available at: [Link]

-

Packman, L. C. (1995). N,O-bisFmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids: useful intermediates in peptide synthesis. Journal of Peptide Science, 1(1), 11-25. Available at: [Link]

-

Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Available at: [Link]

-

Rankin, G. M., et al. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(10), 4891–4901. Available at: [Link]

-

Maji, B., & Kumar, S. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(11), 7436–7444. Available at: [Link]

-

Cleavage of Ethers with Acids. (2023). Organic Chemistry Tutor via YouTube. Available at: [Link]

-

Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. (General reference, concept of orthogonality). Available at: [Link]

-

Candidate List of substances of very high concern for Authorisation. ECHA. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. pp.bme.hu [pp.bme.hu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The 3,4-Dimethoxybenzyl (DMB) Group: A Strategic Asset in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the arsenal of protecting groups for hydroxyl, amino, and other nucleophilic functionalities, benzyl-type protecting groups have long been favored for their general stability and versatile removal methods. This guide provides an in-depth technical analysis of the 3,4-dimethoxybenzyl (DMB) protecting group, contrasting its key features with other prevalent benzyl-type protecting groups such as the parent benzyl (Bn) group, the p-methoxybenzyl (PMB) group, and its regioisomer, the 2,4-dimethoxybenzyl (2,4-DMB) group. Through a detailed exploration of their relative stabilities, cleavage conditions, and strategic applications, this guide aims to equip researchers with the knowledge to leverage the unique advantages of the DMB group in complex synthetic endeavors.

The Benzyl Protecting Group Family: An Overview

Benzyl-type protecting groups are characterized by the general structure Ar-CH₂-, where "Ar" represents an aromatic ring. Their utility stems from their stability to a wide range of reaction conditions, including basic, nucleophilic, and some acidic environments.[1] The electronic nature of the aromatic ring, however, can be fine-tuned by the introduction of substituents, which in turn modulates the lability of the protecting group. This "electronic tuning" is the cornerstone of the diverse reactivity profiles observed within this family of protecting groups.[2]

The 3,4-Dimethoxybenzyl (DMB) Group: Structure and Electronic Profile

The DMB group, also known as the veratryl group, features a benzene ring substituted with two methoxy groups at the 3 and 4 positions. These electron-donating methoxy groups significantly increase the electron density of the aromatic ring, rendering the benzylic position more susceptible to cleavage under both acidic and oxidative conditions compared to less electron-rich benzyl-type protecting groups.[3] This heightened reactivity is not a liability but rather a key strategic advantage, enabling selective deprotection and forming the basis for orthogonal protection strategies.[3]

Protection Methodologies: Introduction of the DMB Group

The introduction of the DMB group onto a nucleophilic functional group, such as an alcohol, is most commonly achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with 3,4-dimethoxybenzyl chloride or bromide.[4]

For substrates that are sensitive to basic conditions, alternative methods are available. The use of 3,4-dimethoxybenzyl trichloroacetimidate under acidic catalysis provides a milder route for the introduction of the DMB group.[5]

Deprotection Strategies: The Versatility of DMB Cleavage

The true synthetic utility of the DMB group lies in the variety of mild conditions under which it can be cleaved, offering a high degree of orthogonality with other protecting groups.

Oxidative Cleavage

The electron-rich nature of the DMB group makes it particularly susceptible to oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are highly effective for this transformation.[5][6] The reaction with DDQ is believed to proceed through the formation of a charge-transfer complex, followed by single-electron transfer to generate a benzylic radical cation that is stabilized by the electron-donating methoxy groups. Subsequent reaction with water liberates the free alcohol and 3,4-dimethoxybenzaldehyde.[4]

A key advantage of oxidative cleavage is its orthogonality to many other protecting groups that are labile to acid or hydrogenolysis.[4] For instance, a DMB ether can be selectively cleaved in the presence of a standard benzyl (Bn) ether.[5]

Acidic Cleavage

The DMB group is significantly more acid-labile than both Bn and PMB ethers.[3] This allows for its selective removal using mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane.[7] This graded lability is a powerful tool in complex syntheses, enabling a hierarchical deprotection strategy.[8] For example, a DMB group can be removed under conditions that leave a PMB group intact.[5]

Hydrogenolysis

Like other benzyl-type protecting groups, the DMB group can be removed by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.[8][9] This method involves the cleavage of the benzylic C-O bond.[9] While effective, this method is less selective if other reducible functional groups, such as alkenes or alkynes, are present in the molecule.[10]

Comparative Analysis: DMB vs. Other Benzyl-Type Protecting Groups

The strategic choice of a benzyl-type protecting group hinges on the desired level of stability and the required orthogonality in a synthetic sequence.

| Protecting Group | Structure | Relative Acid Lability | Relative Oxidative Lability (DDQ/CAN) | Cleavage by Hydrogenolysis |

| Benzyl (Bn) | Ph-CH₂- | Low | Very Low[11] | Yes[12] |

| p-Methoxybenzyl (PMB) | 4-MeO-Ph-CH₂- | Moderate | High[5] | Yes[13] |

| 3,4-Dimethoxybenzyl (DMB) | 3,4-(MeO)₂-Ph-CH₂- | High[3] | Very High[5] | Yes[8] |

| 2,4-Dimethoxybenzyl (2,4-DMB) | 2,4-(MeO)₂-Ph-CH₂- | Very High[14] | Very High[15] | Yes[1] |

This table provides a qualitative comparison. The precise conditions for cleavage can vary depending on the substrate and reaction conditions.

As the table illustrates, the lability of these protecting groups to both acidic and oxidative cleavage generally increases with the number of electron-donating methoxy groups on the aromatic ring.[5] The 2,4-DMB group, with its ortho-methoxy substituent, is even more labile than the 3,4-DMB group.[14] This predictable trend allows for the design of sophisticated orthogonal protection schemes. For example, in the synthesis of a complex oligosaccharide, a researcher might use a Bn group to protect a hydroxyl that needs to remain masked until the final steps, a PMB group for a hydroxyl that needs to be deprotected at an intermediate stage, and a DMB group for a hydroxyl that needs to be unmasked early in the synthesis.[16]

Experimental Protocols

Protection of a Primary Alcohol with DMB-Cl

Materials:

-

Primary alcohol (1.0 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)

-

3,4-Dimethoxybenzyl chloride (1.1 mmol)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3,4-dimethoxybenzyl chloride in anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Oxidative Deprotection of a DMB Ether using DDQ

Materials:

-

DMB-protected alcohol (1.0 mmol)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the DMB-protected alcohol in a mixture of DCM and water (typically 18:1 v/v).[8]

-

Cool the solution to 0 °C.

-

Add DDQ portion-wise.[8]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualization of Key Concepts

Workflow for Orthogonal Deprotection

Caption: Mechanism of DMB deprotection using DDQ.

Conclusion

The 3,4-dimethoxybenzyl (DMB) protecting group represents a highly versatile tool in the arsenal of the synthetic organic chemist. Its enhanced lability to both acidic and oxidative conditions, relative to other common benzyl-type protecting groups, provides a crucial level of control and selectivity in complex synthetic routes. By understanding the nuanced differences in reactivity between DMB, Bn, PMB, and 2,4-DMB, researchers can design and execute sophisticated orthogonal protection strategies, enabling the efficient and precise construction of complex molecules. The ability to selectively unmask functional groups under mild conditions makes the DMB group an invaluable asset in fields ranging from carbohydrate chemistry and peptide synthesis to the development of novel pharmaceuticals.

References

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

-

AtlanChim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]

-

The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

-

Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

-

Royal Society of Chemistry. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. [Link]

-

American Chemical Society. (2009, January 30). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Link]

-

Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703. [Link]

-

National Center for Biotechnology Information. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of deprotection of DMB. [Link]

-

Periodica Polytechnica Chemical Engineering. (2025, August 6). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. [Link]

-

Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

LOCKSS. (2011, August 16). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). [Link]

-

AAPPTec. (2019, November 25). Hmb and Dmb Protected Derivatives. [Link]

-

Organic Chemistry Portal. (2008, November 10). Best Synthetic Methods: Functional Group Protection. [Link]

-

ResearchGate. (2025, August 5). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]

-

Wikipedia. (n.d.). Benzyl group. [Link]

-

ResearchGate. (2025, August 10). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. [Link]

-

ResearchGate. (2025, August 15). The 3,4-dimethoxybenzyl group as solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers. [Link]

-

Periodica Polytechnica Chemical Engineering. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Kiessling Lab. (n.d.). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. [Link]

-

PubMed. (2013, June 7). An Alternative to the P-Methoxybenzyl Group for Protection of Carbohydrates. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]

-

ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?[Link]

-

National Center for Biotechnology Information. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

-

University of Amsterdam. (n.d.). A combinatorial approach towards pharmaceutically relevant cyclic peptides. [Link]

Sources

- 1. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 12. Benzyl Ethers [organic-chemistry.org]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]

Methodological & Application

experimental procedure for DMB ether formation

Abstract & Strategic Rationale

In complex natural product synthesis and medicinal chemistry, orthogonal protection strategies are the bedrock of chemoselectivity. While benzyl (Bn) ethers are robust, their removal often requires hydrogenolysis (incompatible with alkenes/alkynes) or harsh Lewis acids. The 3,4-Dimethoxybenzyl (DMB) ether offers a critical "oxidative switch."

Structurally similar to the standard benzyl group, the DMB ether is distinguished by two methoxy substituents on the aromatic ring. These electron-donating groups (EDGs) significantly lower the oxidation potential of the aromatic system compared to p-methoxybenzyl (PMB) and unsubstituted benzyl ethers. This allows for highly selective oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under neutral conditions, leaving PMB, Bn, and silyl ethers intact.

This guide details the two primary installation methodologies (Basic vs. Acidic) and the gold-standard oxidative deprotection protocol.

Mechanistic Principles & Workflow Selection

The choice of installation method depends entirely on the substrate's sensitivity to base or acid.

Decision Matrix: Installation Strategy

Figure 1: Decision matrix for selecting the appropriate DMB protection strategy.

Experimental Protocols: Installation

Method A: Williamson Ether Synthesis (Basic Conditions)

Best for: Primary/secondary alcohols, robust substrates.

Reagents:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

3,4-Dimethoxybenzyl chloride (DMB-Cl)

-

Tetrabutylammonium iodide (TBAI) - Catalyst[7]

-

Solvent: DMF (anhydrous) or THF/DMF (9:1)

Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Cool to 0 °C. Add NaH (1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C to ensure alkoxide formation. Observation: Gas evolution (H2) will occur.

-

Addition: Add TBAI (0.1 equiv) followed by dropwise addition of DMB-Cl (1.2–1.5 equiv).

-

Expert Tip: TBAI acts as a phase-transfer catalyst and activates the chloride via the Finkelstein reaction (generating the more reactive DMB-I in situ).

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (DMB ethers fluoresce strongly under UV).

-

Quench: Cool to 0 °C. Carefully quench with sat. aq. NH4Cl.

-

Workup: Extract with Et2O or EtOAc (3x). Wash combined organics deeply with H2O and LiCl (5%) to remove DMF. Dry over Na2SO4, filter, and concentrate.

Method B: Acid-Catalyzed Trichloroacetimidate (Acidic/Neutral)

Best for: Base-sensitive substrates (esters, lactones, epoxides).

Pre-requisite: Preparation of 3,4-Dimethoxybenzyl Trichloroacetimidate (DMB-TCA).

-

Mix DMB-Alcohol (1.0 equiv), Trichloroacetonitrile (1.5 equiv), and DBU (0.1 equiv) in DCM at 0 °C -> RT for 2h. Filter through a short silica plug. Concentrate. Use immediately or store at -20 °C.

Protocol:

-

Setup: Flame-dry flask under inert atmosphere.

-

Dissolution: Dissolve Substrate (1.0 equiv) and DMB-TCA (1.5 equiv) in anhydrous DCM or Toluene (0.1 M).

-

Catalysis:

-

Standard: Add PPTS (pyridinium p-toluenesulfonate) (0.1 equiv).

-

Highly Acid Sensitive: Add La(OTf)3 (0.05 equiv).

-

-

Reaction: Stir at RT for 12–24 hours.

-

Workup: Filter through Celite (if precipitate forms) or wash with sat. aq. NaHCO3. Extract with DCM.[4]

Experimental Protocol: Oxidative Deprotection

The utility of DMB lies in its removal. It is cleaved by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) via a Single Electron Transfer (SET) mechanism.[7]

Critical Requirement: Water is essential for this reaction.[3] Anhydrous conditions will lead to sluggish reaction or side products.

Mechanism of Action

Figure 2: SET mechanism. The electron-rich DMB ring donates an electron to DDQ, leading to hydrogen abstraction and formation of an oxocarbenium ion, which is hydrolyzed by water.

Standard DDQ Deprotection Protocol

-